QNZ

Descripción general

Descripción

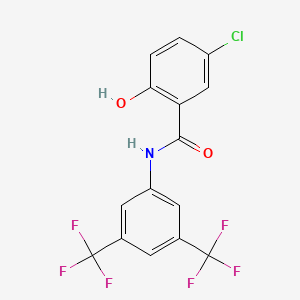

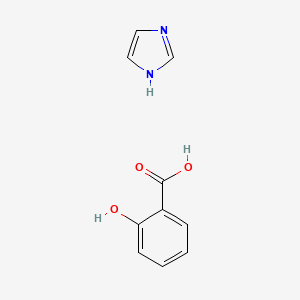

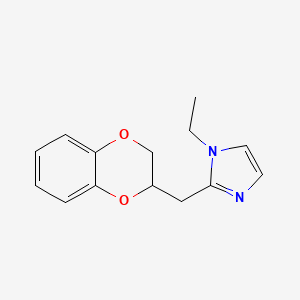

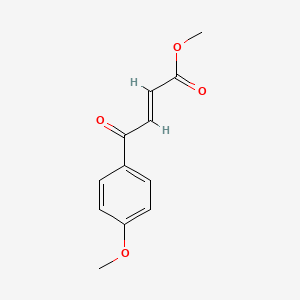

QNZ, también conocido como 4-N-[2-(4-fenoxifenil)etil]quinazolina-4,6-diamina, es un derivado de la quinazolina. Se sintetizó originalmente como un modulador de la vía de transducción de señales del factor nuclear kappa B (NF-κB). Este compuesto ha mostrado actividades farmacológicas significativas, incluyendo efectos antiinflamatorios, antitumorales y neuroprotectores .

Aplicaciones Científicas De Investigación

QNZ tiene una amplia gama de aplicaciones de investigación científica:

Biología: Se utiliza para estudiar la vía de señalización NF-κB y su papel en varios procesos biológicos.

Medicina: This compound ha mostrado potencial en el tratamiento de enfermedades como la enfermedad de Huntington, el lupus eritematoso sistémico y ciertos cánceres

Industria: El compuesto se utiliza en el desarrollo de nuevos medicamentos y agentes terapéuticos.

Mecanismo De Acción

QNZ ejerce sus efectos principalmente inhibiendo la vía de señalización NF-κB. Se une a sitios específicos en el complejo proteico NF-κB, evitando su activación y la posterior transcripción de genes diana. Esta inhibición conduce a una reducción de la producción de citoquinas proinflamatorias y otros mediadores involucrados en las respuestas inflamatorias e inmunitarias . Además, this compound modula la señalización del calcio y reduce el nivel de la proteína huntingtina, contribuyendo a sus efectos neuroprotectores .

Análisis Bioquímico

Biochemical Properties

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) and has displayed neuroprotective effects in transgenic fly and mouse models of Huntington’s disease . Its target has been postulated to be heteromeric calcium channels containing TRPC1 as one of the subunits .

Cellular Effects

6-Amino-4-(4-phenoxyphenylethylamino)quinazoline has been shown to reduce synaptic neuronal SOC and rescue dendritic spine loss in YAC128 striatal medium spiny neurons . It also has been identified as a potent and selective inhibitor of mitochondrial complex I .

Molecular Mechanism

The molecular mechanism of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline involves the inhibition of NF-κB activation and TNF-α production . It indirectly inhibits the NF-κB pathway via inhibition of store-operated calcium entry (SOC) .

Temporal Effects in Laboratory Settings

The stability of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline is reported to be stable for 1 year from the date of purchase as supplied. Solutions in DMSO may be stored at -20° for up to 1 month .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de QNZ implica la reacción de 4-cloroquinazolina con 4-fenoxifeniletilamina en condiciones específicas. La reacción generalmente ocurre en presencia de una base como carbonato de potasio en un solvente como dimetilformamida (DMF) a temperaturas elevadas .

Métodos de Producción Industrial

Para la producción industrial, la síntesis de this compound se puede escalar optimizando las condiciones de reacción para garantizar un alto rendimiento y pureza. El compuesto generalmente se purifica mediante recristalización o técnicas cromatográficas para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de Reacciones

QNZ experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar en condiciones específicas para formar derivados de óxido de N-quinazolina.

Reducción: El compuesto se puede reducir para formar aminas correspondientes.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y perácidos.

Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden utilizar nucleófilos como aminas, tioles y alcoholes en reacciones de sustitución.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de quinazolina sustituidos, que pueden tener diferentes propiedades farmacológicas .

Comparación Con Compuestos Similares

Compuestos Similares

Gefitinib: Otro derivado de quinazolina utilizado como un inhibidor del receptor del factor de crecimiento epidérmico (EGFR) en el tratamiento del cáncer.

Erlotinib: Similar al gefitinib, se utiliza como un inhibidor del EGFR para tratar el cáncer de pulmón de células no pequeñas.

Singularidad de QNZ

This compound es único debido a su potente inhibición de la vía de señalización NF-κB, que no es un objetivo principal para los otros derivados de quinazolina mencionados. Su capacidad para modular la señalización del calcio y reducir los niveles de proteína huntingtina lo distingue aún más de compuestos similares .

Propiedades

IUPAC Name |

4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O/c23-17-8-11-21-20(14-17)22(26-15-25-21)24-13-12-16-6-9-19(10-7-16)27-18-4-2-1-3-5-18/h1-11,14-15H,12-13,23H2,(H,24,25,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBAKVEUZKHOWNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)CCNC3=NC=NC4=C3C=C(C=C4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00333507 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

545380-34-5 | |

| Record name | N~4~-[2-(4-Phenoxyphenyl)ethyl]quinazoline-4,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00333507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N4-[2-(4-phenoxyphenyl)ethyl]-4,6-quinazolinediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (QNZ)?

A: While initially proposed as an inhibitor of the NF-κB pathway and store-operated calcium influx [], 6-Amino-4-(4-phenoxyphenylethylamino)quinazoline (this compound) has been shown to primarily act as a potent and specific inhibitor of mitochondrial complex I [].

Q2: How does this compound affect mitochondrial function?

A: this compound specifically targets NADH–ubiquinone oxidoreductase (Complex I) within the mitochondrial electron transport chain [, ]. This inhibition leads to a reduction in ATP synthesis and an increase in reactive oxygen species (ROS) production [].

Q3: What are the downstream effects of this compound's inhibition of mitochondrial complex I?

A3: Inhibition of complex I by this compound induces a range of cellular responses, including:

- Apoptosis: this compound promotes apoptosis in various cell types, including human non-Hodgkin lymphoma cells [, , ] and hepatocellular carcinoma cells [], by modulating the expression of pro-apoptotic and anti-apoptotic proteins like Bax, Bcl-2, and Survivin [, ].

- Suppression of angiogenesis and metastasis: this compound reduces the expression and secretion of angiogenesis- and metastasis-related proteins, such as vascular endothelial growth factor (VEGF), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinases (MMPs) [, ]. This effect is likely mediated through the inhibition of NF-κB activation [, ].

- Modulation of glucose uptake: In chondrocytes, this compound promotes glucose uptake through the activation of glucose transporter type 4 (Glut4), contributing to its protective effects against degeneration [].

- Impaired proliferation and migration: this compound inhibits the proliferation and migration of fibroblasts [], a finding potentially relevant for its synergistic effects with bone morphogenetic protein 2 (BMP2) in osteogenesis.

Q4: Does this compound interact with other cellular pathways besides mitochondrial complex I?

A4: Yes, this compound has demonstrated activity in other cellular pathways, including:

- NF-κB pathway: While not its primary target, this compound can inhibit the NF-κB signaling pathway [, , , , , , ], leading to reduced inflammation in various models.

Q5: What is the molecular formula and weight of this compound?

A5: this compound has a molecular formula of C23H22N4O and a molecular weight of 370.44 g/mol.

Q6: How stable is this compound under various conditions?

A6: The provided research papers do not explicitly address the stability of this compound under different storage conditions. Further investigation is needed to determine its stability profile.

Q7: Are there any known formulation strategies to improve this compound's solubility, bioavailability, or stability?

A7: The provided research papers do not discuss specific formulation strategies for this compound. This is an area for future research to explore optimizing its delivery and therapeutic efficacy.

Q8: Does this compound exhibit any catalytic properties?

A8: The provided research articles do not indicate any catalytic properties of this compound. Its primary role seems to revolve around inhibiting enzymatic activity (mitochondrial complex I) rather than catalyzing reactions.

Q9: Have there been any computational chemistry studies on this compound?

A: Yes, one study employed molecular docking and molecular dynamics simulations to investigate the interaction of this compound with the penicillin-binding protein 2a (PBP2a) allosteric site in methicillin-resistant Staphylococcus aureus []. This study proposed potential this compound analogs with improved binding affinities to PBP2a as potential novel antibiotics.

Q10: What is known about the structure-activity relationship (SAR) of this compound?

A: While the provided research focuses primarily on this compound itself, one study examining quinazoline-based inhibitors of mitochondrial complex I highlighted the importance of specific substitution patterns for inhibitory activity [].

Q11: What are the main in vitro models used to study this compound?

A11: this compound's effects have been investigated using various in vitro models, including:

- Human cell lines: Various cancer cell lines, such as non-Hodgkin lymphoma cells [, , ], hepatocellular carcinoma cells [], breast cancer cells [], and lung cancer cells [], have been used to investigate this compound's anti-tumor effects. Other cell types, like chondrocytes [] and human nasal epithelial cells [], have also been used to study its effects on specific cell functions.

- Primary cells: Studies have utilized primary cells, including mouse bone marrow-derived dendritic cells [] and cortical neurons from embryonic mouse brain [], to examine this compound's impact on immune responses and neuronal function, respectively.

- 3D cell culture models: One study used 3D Madin-Darby canine kidney cells to assess this compound's ability to inhibit cyst formation in a polycystic kidney disease model [].

Q12: What in vivo models have been used to evaluate this compound's efficacy?

A12: this compound's therapeutic potential has been explored in a range of in vivo models:

- Rodent models: this compound has been tested in various rodent models, including models of intervertebral disc degeneration [], diabetic retinopathy [], sensorineural hearing loss [], polycystic kidney disease [], and cerebral ischemia-reperfusion injury [].

- Mouse models of human diseases: Studies have employed transgenic mouse models of Huntington's disease [] and a mouse model of Kawasaki disease [] to investigate this compound's therapeutic potential in these conditions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

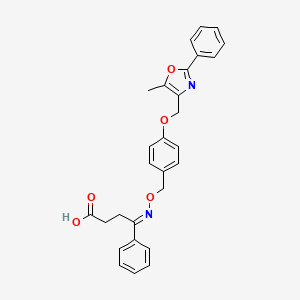

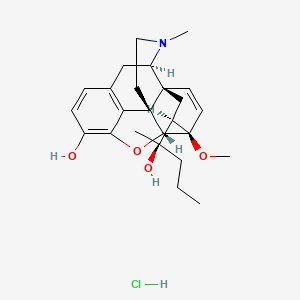

![N-[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]-2-(1-methylpiperidin-1-ium-1-yl)acetamide;iodide](/img/structure/B1671745.png)

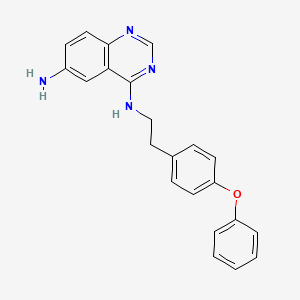

![(3S,5S,8S,9S,10R,13R,14R,17R)-17-[(1R)-1-(6-methoxy-2,4-dihydro-1,3-benzoxazin-3-yl)ethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1671746.png)